molecular formula C8H19NO2 B13258306 4-[(1-Methoxypropan-2-yl)amino]butan-2-ol

4-[(1-Methoxypropan-2-yl)amino]butan-2-ol

Cat. No.: B13258306
M. Wt: 161.24 g/mol
InChI Key: UWOQJMJHSIXFFS-UHFFFAOYSA-N
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Description

4-[(1-Methoxypropan-2-yl)amino]butan-2-ol is a secondary alcohol and amine derivative characterized by a four-carbon backbone (butan-2-ol) substituted with a (1-methoxypropan-2-yl)amino group. This compound features both hydroxyl (-OH) and methoxy (-OCH₃) functional groups, alongside a tertiary amine (-NHR) moiety. Its amphiphilic nature, derived from polar (hydroxyl, methoxy) and nonpolar (alkyl chain) regions, may influence solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

4-(1-methoxypropan-2-ylamino)butan-2-ol

InChI

InChI=1S/C8H19NO2/c1-7(6-11-3)9-5-4-8(2)10/h7-10H,4-6H2,1-3H3

InChI Key

UWOQJMJHSIXFFS-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(C)COC)O

Origin of Product

United States

Preparation Methods

Synthesis via Amination of 4-Halobutan-2-ol Derivatives

One common approach involves the nucleophilic substitution of a halogenated butan-2-ol derivative with (1-methoxypropan-2-yl)amine. This method proceeds through the following general steps:

  • Step 1: Preparation of 4-chlorobutan-2-ol or 4-bromobutan-2-ol
    The halogenated intermediate is synthesized by halogenation of butan-2-ol or its protected derivatives under controlled conditions.

  • Step 2: Nucleophilic substitution with (1-methoxypropan-2-yl)amine
    The halogen atom is displaced by the amino group of (1-methoxypropan-2-yl)amine, often in the presence of a base to neutralize the formed acid.

  • Step 3: Purification and isolation
    The crude product is purified by crystallization or chromatography to obtain pure 4-[(1-methoxypropan-2-yl)amino]butan-2-ol.

This method is supported by analogous procedures described for related compounds, such as the preparation of 4-(p-methoxyphenyl)-2-amino-butane, where halogenated intermediates undergo azide substitution followed by reduction to amines.

Hydrochloric Acid-Mediated Amination of (S)-1-Methoxy-2-propylamine

An alternative and more direct method involves the reaction of (S)-1-methoxy-2-propylamine with hydrochloric acid to form the corresponding amino alcohol hydrochloride salt, which upon work-up yields the free amino alcohol:

  • Step 1: Reaction with hydrochloric acid
    (S)-1-methoxy-2-propylamine is reacted with 2 to 5 equivalents of 30-40% hydrochloric acid under controlled temperature and pressure conditions. Two variants exist:

    • Autoclave reaction at 80-140°C under 3-45 bar pressure for 1-12 hours.
    • Reflux heating at atmospheric pressure for 30-60 hours with periodic acid addition.
  • Step 2: Water removal
    The aqueous solvent is distilled off to concentrate the hydrochloride salt.

  • Step 3: Neutralization and isolation
    The hydrochloride salt is treated with an inorganic base (e.g., sodium hydroxide) to raise the pH above 10, liberating the free amino alcohol. The product is then isolated by filtration and distillation.

This method is advantageous for producing enantiomerically pure amino alcohols and is detailed extensively in patent literature.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Halogenated butan-2-ol substitution 4-chlorobutan-2-ol, (1-methoxypropan-2-yl)amine Mild heating, base presence Straightforward, adaptable Requires halogenated intermediates
Hydrochloric acid-mediated amination of (S)-1-methoxy-2-propylamine (S)-1-methoxy-2-propylamine, HCl Autoclave (80-140°C, 3-45 bar) or reflux (30-60 h) Produces enantiomerically pure product Longer reaction times (reflux)
Hydrazide and oxadiazole intermediate synthesis Hydrazine hydrate, orthoformates Reflux in ethanol, acidic catalysis Useful for derivative synthesis Multi-step, indirect route

Research Findings and Data

  • The autoclave method for hydrochloric acid-mediated amination yields high conversion rates (>99% ee) with reaction times as short as 4 hours at elevated temperatures and pressures.
  • The halogen substitution method requires careful drying of organic layers and purification steps to avoid impurities, as confirmed by IR and mass spectrometry data showing characteristic fragment peaks.
  • The hydrazide-oxadiazole route provides structural versatility for analog synthesis but is less direct for the target amino alcohol.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methoxypropan-2-yl)amino]butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: 4-[(1-Methoxypropan-2-yl)amino]butan-2-one

    Reduction: 4-[(1-Methoxypropan-2-yl)amino]butan-1-amine

    Substitution: 4-[(1-Methoxypropan-2-yl)amino]butyl chloride

Scientific Research Applications

4-[(1-Methoxypropan-2-yl)amino]butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-Methoxypropan-2-yl)amino]butan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional similarities of 4-[(1-Methoxypropan-2-yl)amino]butan-2-ol to other butan-2-ol derivatives and amino-alcohols warrant a detailed comparative analysis. Below, key compounds are evaluated based on molecular structure, physicochemical properties, and applications.

Structural Analogs

a. Rhododendrol (4-(p-Hydroxyphenyl)-butan-2-ol)

  • Structure: Differs by substituting the amino-methoxypropan group with a p-hydroxyphenyl ring.
  • Properties: Exhibits phenolic -OH, enhancing antioxidant activity but reducing solubility in nonpolar solvents compared to the methoxy-containing target compound.
  • Applications : Studied for its role in plant defense mechanisms against pests like the bronze birch borer .

b. 4-{4-(1-Hydroxyethyl)-2-NitrophenylAmino}Butan-2-ol

  • Structure: Features a nitro (-NO₂) group and aromatic ring, increasing molecular weight (268.31 g/mol) and complexity .
  • Properties : The nitro group enhances electrophilicity, making it a candidate for pharmaceutical intermediates or explosives. Its higher molecular weight may reduce volatility compared to the target compound.

c. 1-Methoxypropan-2-ol

  • Structure: A simpler analog with a methoxy group but lacking the amino and hydroxyl substituents on the butan-2-ol backbone .
  • Properties: Lower polarity due to the absence of -OH and -NH groups, resulting in higher miscibility with nonpolar solvents.
Functional Group Variations
Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound C₈H₁₉NO₂ -OH, -OCH₃, tertiary amine ~161.24 (calculated) Amphiphilic, moderate polarity
Rhododendrol C₁₀H₁₄O₂ -OH, phenolic ring 166.22 Antioxidant, plant defense agent
4-{4-(1-Hydroxyethyl)-2-nitrophenylamino}butan-2-ol C₁₃H₂₀N₂O₄ -NO₂, aromatic ring, -OH 268.31 High reactivity, pharmaceutical
1-Methoxypropan-2-ol C₄H₁₀O₂ -OCH₃ 90.12 High volatility, solvent

Biological Activity

4-[(1-Methoxypropan-2-yl)amino]butan-2-ol is an organic compound characterized by its unique structure, which includes a butanol backbone with an amino group and a methoxypropan-2-yl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a building block in organic synthesis. Its molecular formula is C8H17NO2C_8H_{17}NO_2, with a molecular weight of approximately 161.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the methoxy and amino groups enhances its binding affinity and specificity towards these targets, potentially allowing it to act as an inhibitor or modulator of various biochemical pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Enzyme Modulation : It has been studied for its role in enzyme-catalyzed reactions, where it can modulate enzyme activity, leading to significant changes in cellular pathways.
  • Ligand Properties : The compound may function as a ligand that influences receptor activity, which is crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural Characteristics
4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-olCyclohexane ring structure
4-[(1-Methoxypropan-2-yl)amino]butan-1-olVariation in alcohol position
4-[(1-Methoxypropan-2-yla)amino]butan -2-onePresence of ketone functional group

The balanced hydrophilicity and lipophilicity of this compound enhance its suitability for various chemical and biological environments, allowing effective participation in both aqueous and organic reactions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Enzyme Inhibition Studies : Preliminary investigations have indicated that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies on related amino alcohols have shown their ability to modulate enzymatic activity, suggesting a possible role for this compound in similar mechanisms.
  • Pharmacological Evaluations : Research into the pharmacological properties of structurally analogous compounds has revealed a range of biological activities, including anti-inflammatory and antimicrobial effects. Such findings imply that this compound could be investigated for similar therapeutic uses .
  • Ligand-Receptor Interaction Studies : The interaction of related compounds with various receptors has been documented, highlighting their potential as allosteric modulators. This suggests that this compound may also possess similar properties, warranting further investigation into its receptor modulation capabilities .

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